1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea
Description
1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Properties
IUPAC Name |
1-anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(23)22-21-13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMHRDNXQMZYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NNC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974308 | |
| Record name | N-(2,3-Dimethylquinoxalin-6-yl)-2-phenylhydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-47-7 | |
| Record name | N-(2,3-Dimethylquinoxalin-6-yl)-2-phenylhydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea typically involves the condensation of 2,3-dimethylquinoxaline-6-amine with aniline and thiourea. One common method involves the following steps:
Preparation of 2,3-dimethylquinoxaline-6-amine: This can be synthesized by the reaction of o-phenylenediamine with glyoxal in the presence of a suitable catalyst.
Condensation Reaction: The 2,3-dimethylquinoxaline-6-amine is then reacted with aniline and thiourea in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and thiourea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted aniline or thiourea derivatives.
Scientific Research Applications
1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it could inhibit the growth of cancer cells by inducing apoptosis or blocking cell division pathways . The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological effects.
Thiourea Derivatives: Compounds with similar thiourea moieties that exhibit various biological activities.
Uniqueness
1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea is unique due to its specific combination of aniline, quinoxaline, and thiourea moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
